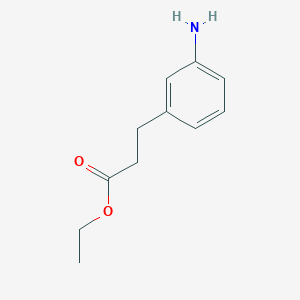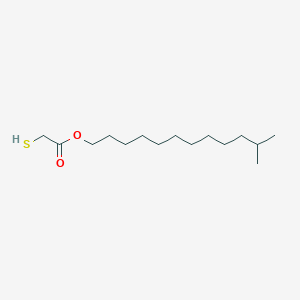
Isotridecyl mercaptoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isotridecyl mercaptoacetate (ITMA) is a chemical compound that has gained attention in recent years due to its potential applications in various fields, including scientific research. ITMA is a type of mercaptoacetic acid derivative that is used as a surfactant, emulsifier, and stabilizer in different industries.
Mecanismo De Acción
The mechanism of action of Isotridecyl mercaptoacetate is not fully understood. However, it is believed that Isotridecyl mercaptoacetate interacts with the surface of nanoparticles and forms a protective layer around them. This protective layer prevents aggregation and stabilizes the nanoparticles. Furthermore, Isotridecyl mercaptoacetate can form micelles in aqueous solutions, which can solubilize hydrophobic molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Isotridecyl mercaptoacetate. However, it has been reported that Isotridecyl mercaptoacetate is not toxic to cells and does not induce cell death. Furthermore, Isotridecyl mercaptoacetate has been shown to have low toxicity in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of Isotridecyl mercaptoacetate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Isotridecyl mercaptoacetate in lab experiments is its ability to stabilize nanoparticles. This allows for the synthesis of nanoparticles with controlled sizes and shapes. Furthermore, Isotridecyl mercaptoacetate is easy to synthesize and has low toxicity. However, one of the limitations of using Isotridecyl mercaptoacetate is its limited solubility in water. This can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Isotridecyl mercaptoacetate. One of the areas of research is the synthesis of Isotridecyl mercaptoacetate derivatives with improved solubility in water. This can increase the potential applications of Isotridecyl mercaptoacetate in scientific research. Furthermore, more research is needed to fully understand the mechanism of action of Isotridecyl mercaptoacetate and its biochemical and physiological effects. Additionally, the potential applications of Isotridecyl mercaptoacetate in drug delivery, cancer therapy, and catalysis should be explored further.
Conclusion:
In conclusion, Isotridecyl mercaptoacetate is a chemical compound with potential applications in various fields, including scientific research. Isotridecyl mercaptoacetate can be synthesized by reacting isooctanol and mercaptoacetic acid. Isotridecyl mercaptoacetate has been used as a stabilizer for nanoparticles, a surfactant in microemulsions, and a template for the synthesis of metal nanoparticles. Isotridecyl mercaptoacetate interacts with the surface of nanoparticles and forms a protective layer around them, preventing aggregation and stabilizing the nanoparticles. Isotridecyl mercaptoacetate has low toxicity and is easy to synthesize. However, its limited solubility in water is a limitation. Future research should focus on improving the solubility of Isotridecyl mercaptoacetate in water, exploring its potential applications in drug delivery, cancer therapy, and catalysis, and understanding its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
There are different methods of synthesizing Isotridecyl mercaptoacetate, but the most common one is the reaction between isooctanol and mercaptoacetic acid. This reaction yields Isotridecyl mercaptoacetate and water as by-products. The purity of Isotridecyl mercaptoacetate can be increased by further purification methods such as distillation or recrystallization.
Aplicaciones Científicas De Investigación
Isotridecyl mercaptoacetate has various potential applications in scientific research, including as a stabilizer for nanoparticles, a surfactant in microemulsions, and a template for the synthesis of metal nanoparticles. Isotridecyl mercaptoacetate has been used as a stabilizer for silver and gold nanoparticles, which have potential applications in drug delivery, cancer therapy, and catalysis. Isotridecyl mercaptoacetate also acts as a surfactant in microemulsions, which are used in the synthesis of metal nanoparticles. Furthermore, Isotridecyl mercaptoacetate can be used as a template for the synthesis of metal nanoparticles, which have potential applications in electronics, sensors, and catalysis.
Propiedades
Número CAS |
137754-72-4 |
|---|---|
Nombre del producto |
Isotridecyl mercaptoacetate |
Fórmula molecular |
C15H30O2S |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
11-methyldodecyl 2-sulfanylacetate |
InChI |
InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
Clave InChI |
HYBIDFUUNHAJDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
SMILES canónico |
CC(C)CCCCCCCCCCOC(=O)CS |
Otros números CAS |
57417-85-3 |
Pictogramas |
Irritant |
Sinónimos |
Thioglycolic acid, isotridecyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



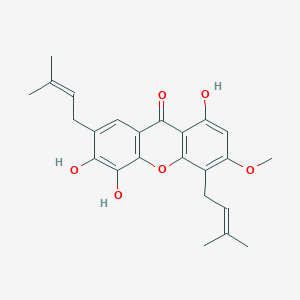
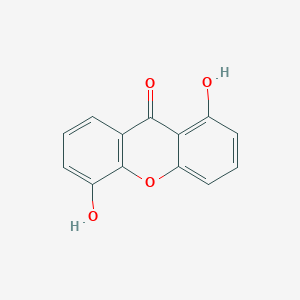
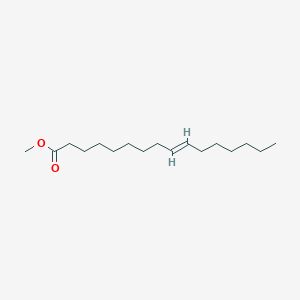
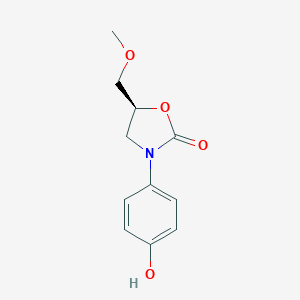
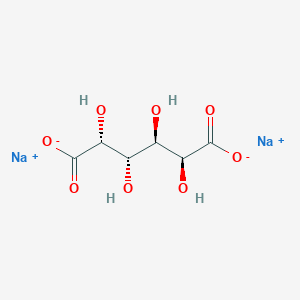
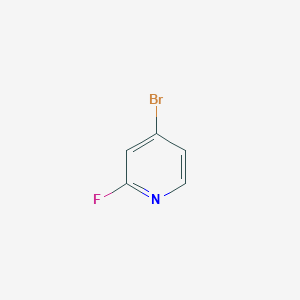
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
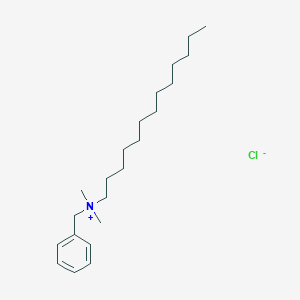
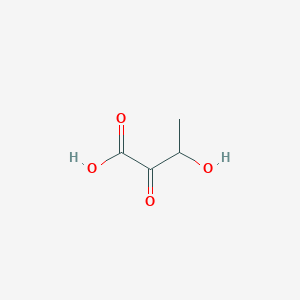
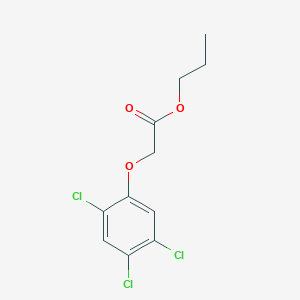
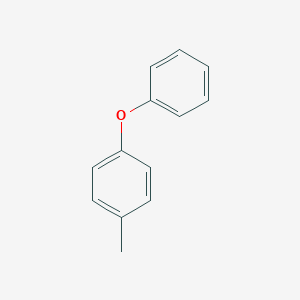
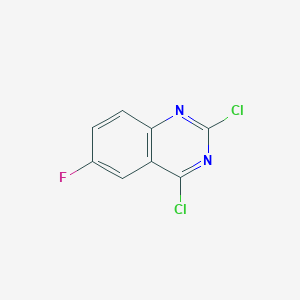
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
